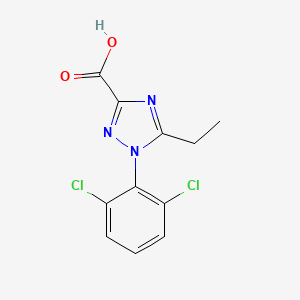

1-(2,6-dichlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic acid

Vue d'ensemble

Description

1-(2,6-dichlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic acid, commonly known as ETPCA, is an important synthetic intermediate and an emerging compound in the field of medicinal chemistry. It is a heterocyclic compound with a structure containing both an aromatic ring and a triazole ring. ETPCA is a versatile compound with a wide range of applications in the fields of drug synthesis and materials science. In

Applications De Recherche Scientifique

Cross-Coupling Reactions

The carboxylic acid anion moiety of compounds similar to 1-(2,6-dichlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic acid has been utilized as a tunable directing group in cross-coupling reactions. For instance, in studies involving dihalo heterocycles, such as 2,6-dichloronicotinic acid and 2,5-dibromo-1,2,4-triazole derivatives, this approach has led to regioselective synthesis of substituted nicotinic acids and triazoles under various conditions (Houpis et al., 2010).

Corrosion Inhibition

A derivative closely related to the subject chemical, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, has been evaluated for its efficiency in corrosion inhibition of mild steel in acidic media. The study demonstrated that such triazole derivatives could offer significant protection against corrosion, with efficiencies up to 99% in certain acidic conditions, indicating potential applications in materials science (Lagrenée et al., 2002).

Structural and Spectroscopic Studies

Research involving triazole compounds, including structural and spectroscopic analysis, provides insights into the chemical behavior and potential applications of triazole derivatives. For example, studies have characterized compounds with the triazole moiety using X-ray diffraction techniques alongside IR, 1H NMR, and 13C NMR, contributing to the knowledge base of chemical and pharmaceutical sciences (Şahin et al., 2014).

Antimicrobial and Anti-inflammatory Activities

The synthesis and evaluation of fused and non-fused 1,2,4-triazoles have shown promising anti-inflammatory and molluscicidal activities, highlighting the potential of triazole derivatives in developing new pharmaceuticals. These studies contribute to the discovery and development of novel therapeutic agents with specific biological activities (El Shehry et al., 2010).

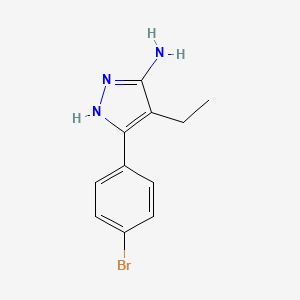

Synthesis and Applications in Peptidomimetics

The synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid derivatives, utilizing ruthenium-catalyzed cycloaddition, underscores the utility of triazole compounds in creating peptidomimetics or biologically active compounds. This highlights the versatility of triazole derivatives in medicinal chemistry and drug design (Ferrini et al., 2015).

Mécanisme D'action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.

Mode of Action

It’s worth noting that similar compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions , which involve the formation of carbon-carbon bonds through a process involving oxidative addition and transmetalation .

Biochemical Pathways

Related compounds have been involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities , suggesting that this compound may also interact with multiple biochemical pathways.

Pharmacokinetics

Diclofenac binds extensively to plasma albumin . This could suggest a similar ADME profile for the compound .

Result of Action

Related compounds have shown diverse biological activities , suggesting that this compound may also have a broad spectrum of effects at the molecular and cellular level.

Action Environment

It’s worth noting that similar compounds like diclofenac are soil-applied herbicides and based on their chemical properties, are mobile and may leach to groundwater . This suggests that environmental factors could potentially influence the action and stability of this compound.

Propriétés

IUPAC Name |

1-(2,6-dichlorophenyl)-5-ethyl-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N3O2/c1-2-8-14-10(11(17)18)15-16(8)9-6(12)4-3-5-7(9)13/h3-5H,2H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWSTIABOAHMJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NN1C2=C(C=CC=C2Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-dichlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic acid | |

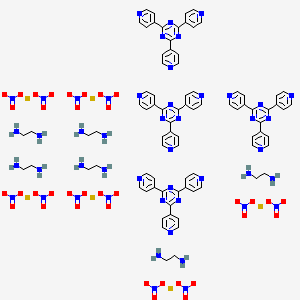

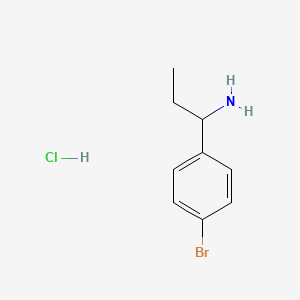

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3beta)-3-Hydroxy-28-oxoolean-12-en-28-yl]-L-leucine](/img/structure/B1518497.png)